molecular formula C16H12O7 B15279216 Batatifolin CAS No. 23494-48-6

Batatifolin

Cat. No.: B15279216
CAS No.: 23494-48-6
M. Wt: 316.26 g/mol
InChI Key: OZVBXGBZPZBKJO-UHFFFAOYSA-N
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Description

Batatifolin is a flavonoid compound with the molecular formula C16H12O7 . It is also known by its IUPAC name, 5,6,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one . This compound is part of a larger group of naturally occurring polyphenolic compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of batatifolin involves several steps, starting from basic flavonoid precursors. One common method includes the use of 6-hydroxy-2,3,4-trimethoxyacetophenone as a starting material. This compound undergoes Friedel–Crafts acylation with boron trifluoride diethyl etherate in acetic acid to form an intermediate, which is then subjected to aldol condensation with vanillin under basic conditions . The resulting chalcone is then cyclized to form the flavone structure, followed by demethylation to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Batatifolin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydroflavonoid.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and in the presence of a catalyst are used.

    Substitution: Reagents like and are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various oxidized flavonoids , dihydroflavonoids , and substituted flavonoid derivatives .

Scientific Research Applications

Batatifolin has a wide range of applications in scientific research:

Mechanism of Action

Batatifolin is structurally similar to other flavonoids such as eupatilin , jaceosidin , and chrysoeriol . it is unique due to its specific hydroxyl and methoxy substitution pattern, which contributes to its distinct biological activities.

Comparison with Similar Compounds

    Eupatilin: Known for its anti-inflammatory and anticancer properties.

    Jaceosidin: Exhibits antioxidant and anti-inflammatory activities.

    Chrysoeriol: Studied for its cardiovascular protective effects.

Properties

CAS No.

23494-48-6

Molecular Formula

C16H12O7

Molecular Weight

316.26 g/mol

IUPAC Name

5,6,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C16H12O7/c1-22-12-4-7(2-3-8(12)17)11-5-9(18)14-13(23-11)6-10(19)15(20)16(14)21/h2-6,17,19-21H,1H3

InChI Key

OZVBXGBZPZBKJO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O)O

Origin of Product

United States

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